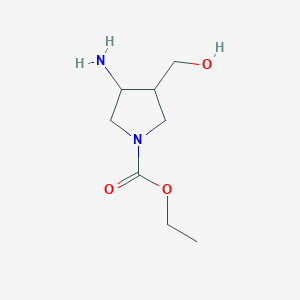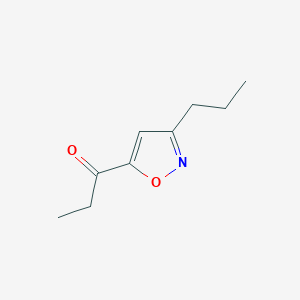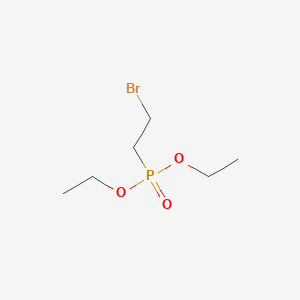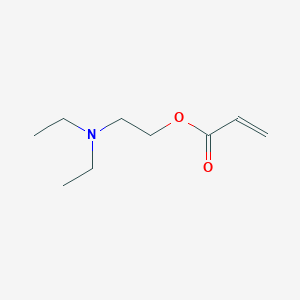
2,2-Dimethyl-1,3-dioxolane
Descripción general
Descripción
2,2-Dimethyl-1,3-dioxolane is a chemical compound that belongs to the class of 1,3-dioxolanes, which are cyclic ethers with a three-carbon ring and two oxygen atoms. The compound's structure is characterized by the presence of two methyl groups attached to the second carbon of the 1,3-dioxolane ring. This structure is a common motif in various chemical reactions and can be found in several natural products and synthetic compounds.
Synthesis Analysis
The synthesis of related 1,3-dioxolane compounds often involves the use of precursors such as alkanols and aldehydes or ketones. For instance, the asymmetric synthesis of 1,2-dioxolane-3-acetic acids, which are structurally similar to 2,2-dimethyl-1,3-dioxolane, has been achieved through the stereoselective opening of oxetanes by hydrogen peroxide and subsequent conversion to 3-alkoxy-1,2-dioxolanes . Additionally, the dimerization of 1,3-dioxolan-4-one derivatives has been shown to produce compounds with a 1,3-dioxolane structure .
Molecular Structure Analysis
The molecular structure of 1,3-dioxolane derivatives has been extensively studied. For example, the stereochemistry of the 2,4-dimethyl-1,3-dioxolan-2-yl radical suggests a pyramidal structure at the radical center, which is an intermediate in photochemical additions . X-ray diffraction has been used to determine the structure of dioxolane derivatives, confirming the configuration of substituents on the dioxolane ring .
Chemical Reactions Analysis
1,3-Dioxolanes undergo various chemical reactions, including photochemical additions and reactions with acyl chlorides. The photochemical addition of 2,4-dimethyl-1,3-dioxolane to methyl acrylate has been studied, revealing the formation of geometrically isomeric products . The reaction of 2,4-dimethyl-1,3-dioxolane with acetyl chloride, catalyzed by ZnCl2, leads to chloropropylacetates and other products, demonstrating the reactivity of the dioxolane ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxolane derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, boiling point, and reactivity. For example, the crystal structure of a dioxolane derivative with hydroxymethyl and dimethyl groups has been elucidated, showing intramolecular and intermolecular hydrogen bonding . The steric hindrances and charge delocalization effects of substituents on dioxolenium cations have been found to influence the reactivity of these compounds .
Aplicaciones Científicas De Investigación
1. Organic Synthesis 2,2-Dimethyl-1,3-dioxolane is used as an organic intermediate in various chemical reactions . It’s often used in the synthesis of other organic compounds due to its unique structure.
3. Thermochemistry Research 2,2-Dimethyl-1,3-dioxolane is often used in thermochemistry research . It’s used to study phase change data, reaction thermochemistry data, gas phase ion energetics data, and mass spectrum (electron ionization) .
4. Fine Chemicals This compound is also used in the production of fine chemicals . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes.
5. Production of Solketal 2,2-Dimethyl-1,3-dioxolane is used in the production of 2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), an oxygenated additive to fuel . The activated carbons prepared have been used for the valorization of glycerol to produce solketal .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the respiratory system .
Direcciones Futuras
The superabundance of glycerol from biodiesel manufacturers will lead to the availability of glycerol at a demean price; therefore, it would create a huge market value for the applications of crude glycerol . The activated carbons so prepared have been used for the valorization of glycerol to produce “2,2-Dimethyl-1,3-dioxolane-4-methanol” (solketal), oxygenated additives to fuel .
Propiedades
IUPAC Name |
2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2)6-3-4-7-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJBDWPVNAYVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183419 | |
| Record name | 2,2-Dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1,3-dioxolane | |
CAS RN |
2916-31-6 | |
| Record name | 2,2-Dimethyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2916-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002916316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2916-31-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















